

# Spectroscopic Analysis of Dihydroproscar (Finasteride): A Technical Guide

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## Compound of Interest

Compound Name: *Dihydroproscar*

Cat. No.: *B195192*

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This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of **Dihydroproscar**, chemically known as Finasteride. **Dihydroproscar** is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5 $\alpha$ -reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5 $\alpha$ -dihydrotestosterone (DHT).<sup>[1]</sup> This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation, quantification, and quality control of Finasteride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of Finasteride, providing detailed information about the chemical environment of individual atoms.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of Finasteride provides characteristic signals for each carbon atom in the molecule. These chemical shifts are sensitive to the local electronic structure, allowing for the unambiguous assignment of the carbon skeleton.

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts for Finasteride

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C-20	172.29
C-3	167.09
C-1	151.71
C-2	122.30
C-5	59.56
C-14	57.29
C-17	55.48
C-22	50.63
C-9	47.47
C-13	43.97
C-10	39.27
C-12	38.16
C-8	35.22
C-7	29.33
C-6	25.55
C-15	24.15
C-16	23.12
C-11	21.13
C-18	13.13
C-19	11.76

Data sourced from a study on d9-Finasteride, with assignments based on previously published data. The tert-butyl  $\text{CH}_3$  signal is typically observed around 28.7 ppm.[2]

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of Finasteride displays signals for each proton, with chemical shifts and coupling constants providing information about their connectivity and stereochemical relationships.

Table 2: <sup>1</sup>H NMR Spectral Data for Finasteride

Proton Signal	Chemical Shift ( $\delta$ ) in ppm and Multiplicity
H-a	6.83 (d, $J$ = 2.2 Hz, 1H)
H-b	6.31 (s, 1H)
H-c	6.25 (d, $J$ = 9.9 Hz, 1H)
H-d	5.04 (dd, $J$ = 9.9, 2.2 Hz, 1H)
H-e	2.60 (dd, $J$ = 12.7, 3.5 Hz, 1H)
H-f	1.58 (t, $J$ = 9.1 Hz, 1H)
H-g	1.48–1.38 (m, 1H)
H-h	1.22–1.13 (m, 2H)
H-i	1.10–0.69 (m, 6H)
H-j	0.68 (s, 7H)
H-k	0.65–0.53 (m, 1H)
H-l	0.5–0.32 (m, 2H)
H-m	0.28 (s, 3H)

Data represents a general observation of the <sup>1</sup>H-NMR spectrum of Finasteride.<sup>[3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of Finasteride, as well as for its quantification in various matrices.

Table 3: Mass Spectrometric Data for Finasteride

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)
Electrospray Ionization (ESI)	Positive	373.4 → 305.3 (Protonated molecule and fragment)
LC-MS/MS	Positive	373.2846 (Protonated molecule), 305.2585 (Fragment)

The transition m/z 373.4 → 305.3 is commonly used for quantification in multiple reaction monitoring (MRM) mode.[4][5]

## Experimental Protocol: LC-MS/MS for Finasteride Quantification in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the determination of Finasteride in biological samples.

- Sample Preparation: A liquid-liquid extraction is performed on 0.2 mL of plasma using ethyl acetate.[6]
- Chromatographic Separation:
  - Column: Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm).[6]
  - Mobile Phase: A gradient of acetonitrile and 10mM ammonium acetate with 0.1% formic acid.[6]
  - Flow Rate: Not specified, but typically around 0.2-0.5 mL/min for this column dimension.
- Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive mode.[6][7]
- Detection: Multiple reaction monitoring (MRM) of the transition  $m/z$  373.4 → 305.3.[4]
- Internal Standard: An appropriate internal standard, such as beclomethasone or pantoprazole, is used for accurate quantification.[4][6]

## Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the Finasteride molecule and for characterizing its different polymorphic forms.[8][9][10]

Table 4: Key Infrared (IR) Absorption Bands for Finasteride

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )
N-H Stretch	~3430
C-H Stretch (alkane)	~2950
C=O Stretch (amide)	~1677 (Form II), two bands for Form I
C=C Stretch	~1600

The IR spectra of different polymorphic forms of Finasteride show distinguishable differences, particularly in the carbonyl stretching region.[9]

## Experimental Protocol: FT-IR Analysis of Finasteride Polymorphs

- Sample Preparation: Samples of Finasteride polymorphic forms (Form I and Form II) are prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:

- Spectral Range: 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .[\[9\]](#)
- Resolution: 2  $\text{cm}^{-1}$ .[\[9\]](#)
- Scans: 32 scans are co-added to improve the signal-to-noise ratio.[\[9\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and robust method for the quantification of Finasteride in bulk and pharmaceutical dosage forms.

Table 5: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) for Finasteride in Different Solvents

Solvent	$\lambda_{\text{max}}$ (nm)
Dichloromethane	254
Methanol	255
Saline Phosphate Buffer (pH 7.4)	287
Acetonitrile:Water (95:5, v/v)	210
Methanol:Water (80:20, v/v)	225
0.02% Formic Acid: Methanol (20:80, v/v)	220
General	204

The absorption maximum can vary depending on the solvent used.[\[11\]](#)[\[12\]](#)

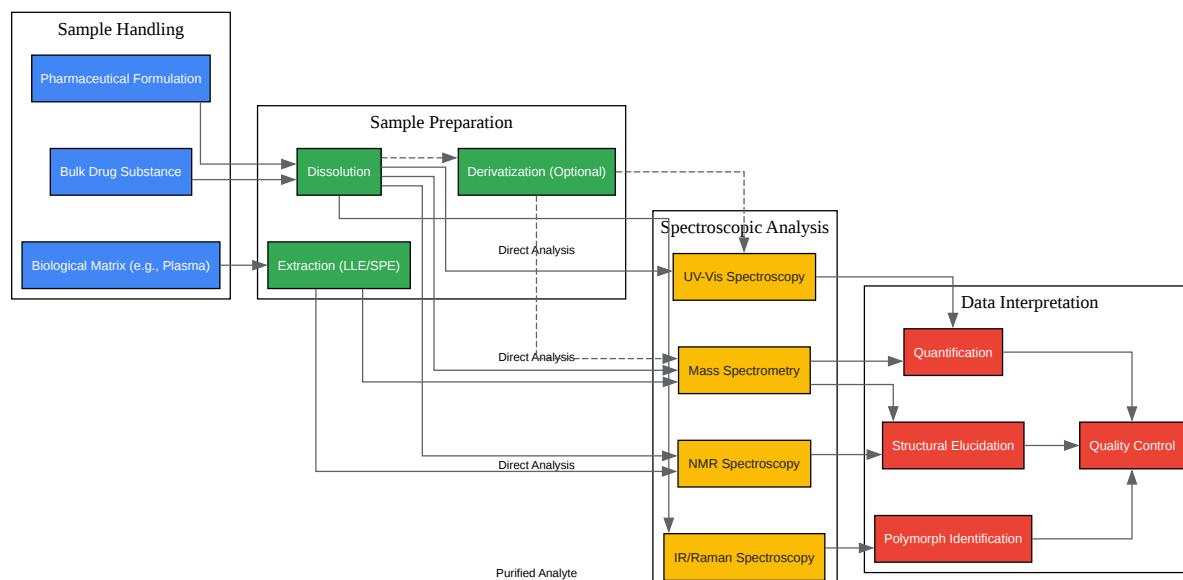
## Experimental Protocol: UV Spectrophotometric Determination of Finasteride in Tablets

- Standard Solution Preparation: A stock solution of Finasteride is prepared by accurately weighing and dissolving the standard in a suitable solvent (e.g., dichloromethane or methanol).[\[12\]](#)[\[13\]](#)

- Sample Solution Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to a specific amount of Finasteride is dissolved in the chosen solvent, sonicated, and filtered to remove excipients.
- Calibration Curve: A series of dilutions are prepared from the stock solution to create a calibration curve over a specific concentration range (e.g., 5-25  $\mu\text{g/mL}$ ).[\[12\]](#)[\[13\]](#)
- Measurement: The absorbance of the sample and standard solutions is measured at the predetermined  $\lambda_{\text{max}}$  using a UV-Vis spectrophotometer, with the solvent as a blank.[\[13\]](#)
- Quantification: The concentration of Finasteride in the sample is determined from the calibration curve.

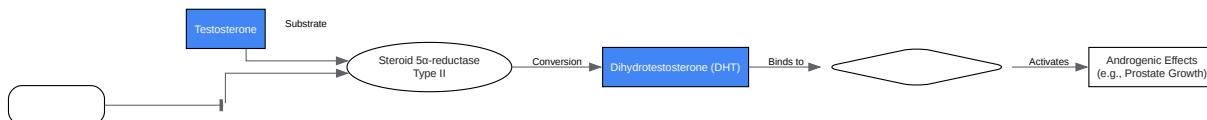
## Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the typical analytical workflow for the spectroscopic analysis of Finasteride and its mechanism of action.



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Caption: Analytical workflow for the spectroscopic analysis of **Dihydroproscar**.



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Caption: Mechanism of action of **Dihydroproscar** (Finasteride).

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